N,N-Dibutyl-2-cyanoacetamide N,N-Dibutyl-2-cyanoacetamide
Brand Name: Vulcanchem
CAS No.: 53807-36-6
VCID: VC19595571
InChI: InChI=1S/C11H20N2O/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-7,9-10H2,1-2H3
SMILES:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol

N,N-Dibutyl-2-cyanoacetamide

CAS No.: 53807-36-6

Cat. No.: VC19595571

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dibutyl-2-cyanoacetamide - 53807-36-6

Specification

CAS No. 53807-36-6
Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
IUPAC Name N,N-dibutyl-2-cyanoacetamide
Standard InChI InChI=1S/C11H20N2O/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-7,9-10H2,1-2H3
Standard InChI Key CQPQBICYNIUIIF-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C(=O)CC#N

Introduction

Structural and Molecular Characteristics

N,N-Dibutyl-2-cyanoacetamide (chemical formula: C11H20N2O\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}) features a central acetamide group (CH3CON\text{CH}_3\text{CON}) modified by two butyl chains attached to the nitrogen atom and a cyano (CN-\text{CN}) group at the α-position. This configuration imparts distinct electronic and steric properties:

  • Molecular Geometry: The butyl groups introduce significant hydrophobicity, while the electron-withdrawing cyano group enhances the acidity of the α-hydrogen (pKa4.5\text{p}K_a \approx 4.5), facilitating deprotonation in synthetic reactions .

  • Spectroscopic Signatures: Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for the amide carbonyl (1650cm1\sim 1650 \, \text{cm}^{-1}) and nitrile (2250cm1\sim 2250 \, \text{cm}^{-1}) groups . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the butyl protons (δ0.81.5ppm\delta 0.8–1.5 \, \text{ppm}) and the α-methylene group adjacent to the cyano moiety (δ2.53.5ppm\delta 2.5–3.5 \, \text{ppm}) .

Table 1: Comparative Physicochemical Properties of Cyanoacetamide Derivatives

PropertyN,N-Diethyl-2-cyanoacetamide N-Butyl-2-cyanoacetamide N,N-Dibutylacetamide N,N-Dibutyl-2-cyanoacetamide (Predicted)
Molecular FormulaC7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}C7H12N2O\text{C}_7\text{H}_{12}\text{N}_2\text{O}C10H21NO\text{C}_{10}\text{H}_{21}\text{NO}C11H20N2O\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}
Molar Mass (g/mol)140.18140.18171.28196.29
Density (g/mL)1.0131.013*0.880.91–0.95
Boiling Point (°C)114 (4 mmHg)N/A233.6 (760 mmHg)240–260 (760 mmHg)
SolubilityChloroform, THF, MethanolChloroform, Ethyl AcetateHydrophobic solventsPolar aprotic solvents

*Assumed similar to N,N-diethyl analog due to structural homology .

Synthetic Methodologies

The synthesis of N,N-dibutyl-2-cyanoacetamide likely follows established pathways for cyanoacetamide derivatives, leveraging nucleophilic acyl substitution or condensation reactions:

Condensation of Cyanoacetic Acid with Dibutylamine

A direct route involves reacting cyanoacetic acid with excess dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):

NCCH2COOH+2(C4H9)2NHDCCNCCH2CON(C4H9)2+Byproducts\text{NCCH}_2\text{COOH} + 2 \, (\text{C}_4\text{H}_9)_2\text{NH} \xrightarrow{\text{DCC}} \text{NCCH}_2\text{CON}(\text{C}_4\text{H}_9)_2 + \text{Byproducts}

This method parallels the synthesis of N,N-diethyl-2-cyanoacetamide, where diethylamine substitutes dibutylamine .

Gewald Three-Component Reaction (3CR)

Cyanoacetamides serve as key intermediates in the Gewald reaction to synthesize 2-aminothiophenes . For example, N-butyl-2-cyanoacetamide reacts with aldehydes and elemental sulfur to yield thiophene derivatives with pharmacological activity . Extending this to N,N-dibutyl-2-cyanoacetamide could enable access to diversely substituted heterocycles.

Functional Applications

Pharmaceutical Intermediate

Cyanoacetamides are pivotal in designing enzyme inhibitors. For instance, N-butyl-2-cyanoacetamide derivatives exhibit inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a target in neurodegenerative and inflammatory diseases . The dibutyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, potentiating neuroprotective applications.

Organic Synthesis Building Block

The α-cyano group’s reactivity enables diverse transformations:

  • Knoevenagel Condensation: Forms α,β-unsaturated nitriles with aldehydes, useful in polymer chemistry .

  • Cyclization Reactions: Generates heterocyclic scaffolds such as pyridines and pyrimidines under basic conditions .

Future Research Directions

  • Experimental Characterization: Prioritize NMR, IR, and mass spectrometry to confirm structural predictions.

  • Biological Screening: Evaluate inhibitory activity against 15-LOX-1 and other disease-relevant enzymes .

  • Solubility Optimization: Explore co-solvent systems to enhance aqueous compatibility for pharmaceutical formulations .

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